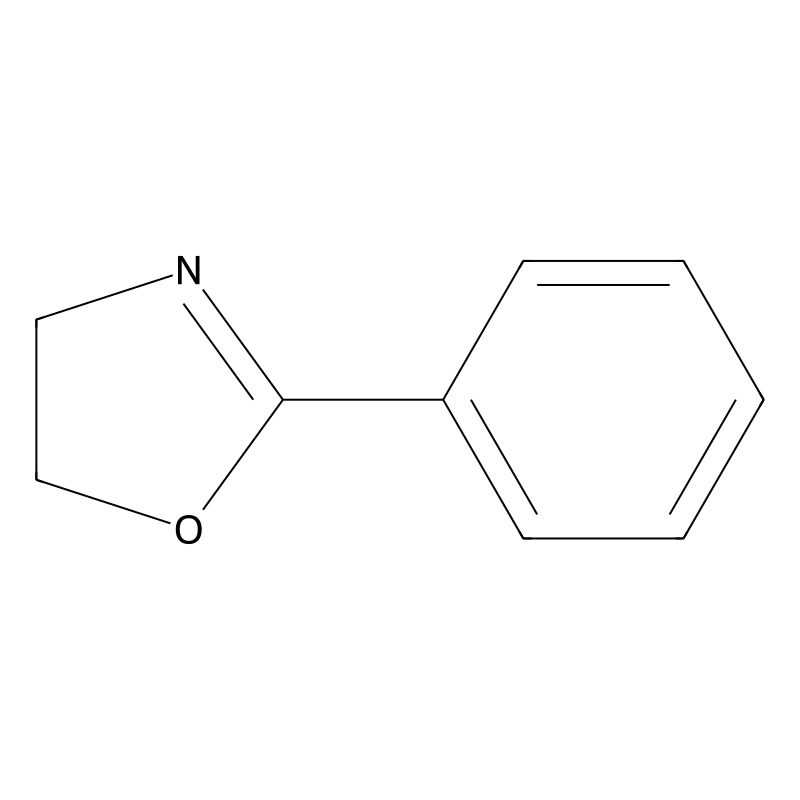2-Phenyl-2-oxazoline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Ligand in Coordination Chemistry:
-Phenyl-2-oxazoline can act as a chelating ligand, meaning it can bind to a central metal ion through two or more donor atoms. This property makes it valuable in the design and synthesis of novel metal complexes with diverse applications, including:
- Catalysis: As a ligand, 2-phenyl-2-oxazoline can influence the rate and selectivity of various catalytic reactions, such as polymerization and organic transformations. Studies have shown its potential in developing new catalysts for efficient and sustainable chemical processes [].
- Material Science: Metal complexes containing 2-phenyl-2-oxazoline can exhibit interesting properties, such as luminescence and photoconductivity. This has led to their exploration in the development of new materials for various applications, including light-emitting devices and solar cells.
Organic Synthesis:
-Phenyl-2-oxazoline can participate in various organic reactions as a reactant or intermediate. Some potential applications include:
- Asymmetric Synthesis: 2-Phenyl-2-oxazoline derivatives can be employed as chiral auxiliaries in asymmetric synthesis, allowing for the creation of enantiopure molecules with high selectivity. This is crucial in the development of pharmaceuticals and other biologically active compounds [].
- Building Block for Heterocycles: The presence of the oxazoline ring makes 2-phenyl-2-oxazoline a valuable building block for the synthesis of more complex heterocyclic compounds. These compounds often possess diverse biological and functional properties, making them attractive targets for drug discovery and material science.
2-Phenyl-2-oxazoline is a heterocyclic organic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms, specifically featuring a phenyl group attached to the second carbon of the oxazoline ring. Its chemical formula is , and it has a molecular weight of approximately 149.17 g/mol. This compound is part of the oxazoline family, which are known for their versatility in organic synthesis and polymer chemistry due to their ability to undergo ring-opening polymerization.
Because 2-phenyl-2-oxazoline is a building block for other molecules, it doesn't have a well-defined mechanism of action on its own. Its mechanism of action depends on the properties of the final molecule it becomes part of.
- Wear appropriate personal protective equipment (PPE) when handling the compound, including gloves, safety glasses, and a fume hood.
- Ring-opening polymerization: This reaction allows for the formation of poly(2-phenyl-2-oxazoline), which can be utilized in various applications, including drug delivery systems and as surfactants .
- Coordination chemistry: The compound acts as a chelating ligand, capable of binding to metal ions through its nitrogen and oxygen atoms, forming stable metal complexes .
Several methods exist for synthesizing 2-phenyl-2-oxazoline, including:
- Microwave-assisted synthesis: This method enhances reaction rates and yields by utilizing microwave irradiation, allowing for efficient polymerization processes .
- Conventional heating methods: Traditional synthetic routes involve heating phenylacetaldehyde with an amine and an acid catalyst under reflux conditions to form the oxazoline ring .
- Cationic polymerization: The living cationic ring-opening polymerization technique has been explored to produce high molecular weight polymers from 2-phenyl-2-oxazoline .
The applications of 2-phenyl-2-oxazoline span various fields:
- Polymer chemistry: It serves as a monomer for synthesizing poly(2-phenyl-2-oxazoline), which is used in coatings, adhesives, and biomedical applications .
- Metal complex formation: As a chelating agent, it aids in developing novel metal complexes with applications in catalysis and material science.
Interaction studies involving 2-phenyl-2-oxazoline mainly focus on its role as a ligand in coordination chemistry. Research indicates that steric factors influence its reactivity during ortho-palladation reactions, highlighting how modifications to the oxazoline framework can affect interaction dynamics with metal centers . Additionally, studies on its copolymerization behavior reveal insights into its compatibility with other oxazolines, which can impact material properties significantly .
Several compounds share structural similarities with 2-phenyl-2-oxazoline. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Methyl-2-oxazoline | Monomer | More hydrophobic due to methyl group |
| 2-Ethyl-2-oxazoline | Monomer | Increased chain length affects polymer properties |
| 4-Ethoxymethylene-2-phenyloxazolin-5-one | Derivative | Exhibits allergenic properties |
| 4-Fluoro-2-phenyloxazoline | Fluorinated variant | Enhanced reactivity due to electronegative fluorine |
The presence of the phenyl group in 2-phenyl-2-oxazoline contributes to its distinctive properties compared to other oxazolines, particularly influencing its solubility and reactivity patterns in various chemical environments .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








